N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a thiazolyl-furan based compound that has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide has been shown to exhibit various biochemical and physiological effects. Some of these effects include:
1. Anti-inflammatory activity: N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators.
2. Anticancer activity: Studies have shown that N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide exhibits anticancer activity by inducing apoptosis (programmed cell death) in cancer cells.
3. Antimicrobial activity: N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide has been shown to exhibit antimicrobial activity against various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. Exhibits various biochemical and physiological effects, making it a promising candidate for further investigation.
2. Has been shown to exhibit high purity and yield when synthesized using optimized methods.
Limitations:
1. The exact mechanism of action is not fully understood.
2. Further research is needed to determine the optimal dosage and administration method.
Zukünftige Richtungen
There are several future directions for the investigation of N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide. Some of these include:
1. Further investigation of the mechanism of action to better understand how this compound exerts its effects.
2. Investigation of the potential use of N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide as a drug candidate for the treatment of inflammatory diseases, cancer, and microbial infections.
3. Investigation of the potential use of N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide as a tool for the study of various biochemical and physiological processes.
Synthesemethoden
The synthesis of N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide involves the reaction of 2-phenyl-1,3-thiazole-4-carbaldehyde with furan-2-carboxylic acid in the presence of a suitable catalyst. The resulting product is then treated with acetic anhydride to yield the final compound. This synthesis method has been optimized to provide high yields and purity of the product.
Wissenschaftliche Forschungsanwendungen
N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide has been extensively studied for its potential applications in scientific research. This molecule has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. Some of the potential applications of this compound include:
1. Anti-inflammatory agent: N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide has been shown to exhibit anti-inflammatory properties. This makes it a potential candidate for the development of new anti-inflammatory drugs.
2. Anticancer agent: Studies have shown that N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide exhibits anticancer activity against various cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs.
3. Antimicrobial agent: N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide has been shown to exhibit antimicrobial activity against various microorganisms. This makes it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11(19)17-9-13-7-8-15(20-13)14-10-21-16(18-14)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFOMPPJVVOTEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(O1)C2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.